molecular formula C11H19N5OS B455068 N~1~-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

N~1~-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B455068
M. Wt: 269.37g/mol
InChI Key: XZVMRIQHNFOVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N~1~-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N~1~-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-BUTYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N5OS

Molecular Weight

269.37g/mol

IUPAC Name

1-butyl-3-[(2,5-dimethylpyrazole-3-carbonyl)amino]thiourea

InChI

InChI=1S/C11H19N5OS/c1-4-5-6-12-11(18)14-13-10(17)9-7-8(2)15-16(9)3/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,18)

InChI Key

XZVMRIQHNFOVGK-UHFFFAOYSA-N

SMILES

CCCCNC(=S)NNC(=O)C1=CC(=NN1C)C

Canonical SMILES

CCCCNC(=S)NNC(=O)C1=CC(=NN1C)C

Origin of Product

United States

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